molecular formula C20H20N2O3 B7054408 1-(2,3-Dihydro-1-benzofuran-2-carbonyl)-7-phenyl-1,4-diazepan-5-one

1-(2,3-Dihydro-1-benzofuran-2-carbonyl)-7-phenyl-1,4-diazepan-5-one

Cat. No.: B7054408
M. Wt: 336.4 g/mol
InChI Key: LLSIFGOWGUHCJY-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1-benzofuran-2-carbonyl)-7-phenyl-1,4-diazepan-5-one is a complex organic compound that features a benzofuran ring fused with a diazepane ring

Preparation Methods

The synthesis of 1-(2,3-Dihydro-1-benzofuran-2-carbonyl)-7-phenyl-1,4-diazepan-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the benzofuran ring followed by the introduction of the diazepane moiety. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-(2,3-Dihydro-1-benzofuran-2-carbonyl)-7-phenyl-1,4-diazepan-5-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,3-Dihydro-1-benzofuran-2-carbonyl)-7-phenyl-1,4-diazepan-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1-benzofuran-2-carbonyl)-7-phenyl-1,4-diazepan-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

1-(2,3-Dihydro-1-benzofuran-2-carbonyl)-7-phenyl-1,4-diazepan-5-one can be compared with similar compounds such as:

    2,3-Dihydro-1-benzofuran-2-carbonyl chloride: This compound shares the benzofuran ring but lacks the diazepane moiety, making it less complex and potentially less versatile in applications.

    7-Phenyl-1,4-diazepan-5-one:

Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-2-carbonyl)-7-phenyl-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c23-19-13-16(14-6-2-1-3-7-14)22(11-10-21-19)20(24)18-12-15-8-4-5-9-17(15)25-18/h1-9,16,18H,10-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSIFGOWGUHCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CC(=O)N1)C2=CC=CC=C2)C(=O)C3CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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